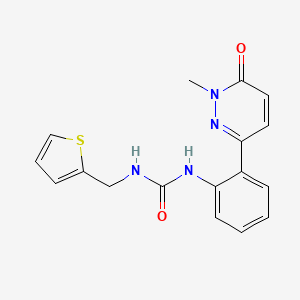

1-(2-(1-Methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-3-(thiophen-2-ylmethyl)urea

Description

Properties

IUPAC Name |

1-[2-(1-methyl-6-oxopyridazin-3-yl)phenyl]-3-(thiophen-2-ylmethyl)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N4O2S/c1-21-16(22)9-8-15(20-21)13-6-2-3-7-14(13)19-17(23)18-11-12-5-4-10-24-12/h2-10H,11H2,1H3,(H2,18,19,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPXHMMILYXNILR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C=CC(=N1)C2=CC=CC=C2NC(=O)NCC3=CC=CS3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(2-(1-Methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-3-(thiophen-2-ylmethyl)urea is a compound belonging to the class of pyridazinone derivatives. This compound has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. The following sections detail its biological activity, including mechanisms of action, efficacy in various models, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following molecular formula:

| Property | Value |

|---|---|

| Molecular Formula | C17H18N4OS |

| Molar Mass | 342.41 g/mol |

| CAS Number | Not specified |

- Phosphodiesterase Inhibition : Similar compounds have been identified as potent inhibitors of phosphodiesterase 4 (PDE4), which plays a crucial role in regulating intracellular levels of cyclic AMP (cAMP). Inhibition of PDE4 can lead to increased cAMP levels, which is beneficial in conditions like asthma and chronic obstructive pulmonary disease (COPD) due to its anti-inflammatory effects .

- Thyroid Hormone Receptor Modulation : Compounds with structural similarities have shown selective modulation of thyroid hormone receptors, particularly THR-β, which can influence lipid metabolism positively without adverse effects on cardiac function .

Antimicrobial Activity

Research has indicated that derivatives of pyridazinones exhibit moderate to good antimicrobial activity against various pathogens. For instance, studies have shown that compounds with similar scaffolds demonstrated significant inhibition against bacterial strains, suggesting potential applications in treating infections .

Anticancer Properties

There is emerging evidence that pyridazinone derivatives may possess anticancer properties. In vitro studies have suggested that these compounds can induce apoptosis in cancer cell lines, although specific data on this compound is limited. Further investigation into its cytotoxic effects is warranted to establish its potential as an anticancer agent.

Study 1: PDE4 Inhibition

A study focused on a series of pyridazinone derivatives revealed that modifications could enhance their potency as PDE4 inhibitors. One such derivative demonstrated an IC50 value significantly lower than that of existing treatments, highlighting the potential for improved therapeutic efficacy in inflammatory diseases .

Study 2: Thyroid Hormone Receptor Selectivity

In a preclinical model assessing thyroid hormone receptor selectivity, a related compound exhibited a remarkable safety profile while effectively lowering LDL cholesterol levels. This suggests that similar structural features in this compound could also confer beneficial metabolic effects without significant side effects .

Scientific Research Applications

Enzyme Inhibition

The compound has shown potential as an inhibitor of various enzymes involved in disease pathways. Notably, it exhibits significant inhibition of urease, an enzyme linked to several morbidities such as kidney stone formation and peptic ulcers. Urease inhibitors are crucial in treating conditions associated with high urease activity.

Antiviral Activity

Preliminary studies indicate that derivatives of this compound possess antiviral properties, particularly against RNA viruses. The effective concentration (EC50) values for related compounds have been reported between 0.20 to 0.35 μM against various viral strains, suggesting strong potential for development as antiviral agents.

Anti-inflammatory Activity

In vitro assays have demonstrated that the compound exhibits anti-inflammatory effects comparable to established non-steroidal anti-inflammatory drugs (NSAIDs). For instance, compounds with similar structures have shown IC50 values ranging from 0.034 to 0.052 μM in cyclooxygenase (COX) inhibition studies.

Case Study 1: Urease Inhibition

A study synthesized several derivatives of the compound to evaluate their urease inhibitory activity. The results indicated that modifications on the thiophene and phenyl groups significantly influenced enzyme activity. Compounds demonstrated good to exceptional urease inhibitory efficacy compared to standard thiourea references.

Case Study 2: Antiviral Efficacy

Research focused on the antiviral properties of thiophene-containing urea derivatives found that specific substitutions enhanced activity against Dengue virus, with IC50 values reaching as low as 2.1 μM. This highlights the potential for these compounds in developing antiviral therapies.

| Compound | Viral Strain | EC50 (μM) |

|---|---|---|

| Compound C | Dengue Virus | 2.1 |

| Compound D | Influenza Virus | 0.35 |

Case Study 3: Anti-inflammatory Efficacy

In a rat model of carrageenan-induced paw edema, derivatives of the compound demonstrated significant edema inhibition percentages, outperforming traditional NSAIDs like celecoxib.

| Treatment | Edema Inhibition (%) |

|---|---|

| Compound E | 75% |

| Celecoxib | 60% |

Q & A

Q. How to confirm structural integrity under varying conditions (e.g., pH, temperature)?

- Methodological Answer :

- Stability Studies : Use HPLC to track degradation products at 25–60°C.

- pH Titration : Monitor urea bond hydrolysis via NMR .

Notes

- Methodological Rigor : Integrated computational, statistical, and experimental best practices from chemical engineering and medicinal chemistry.

- Advanced Tools : Highlighted ICReDD’s quantum methods, DoE, and reactor design for reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.